11-Mercaptoundecyl trifluoroacetate

Overview

Description

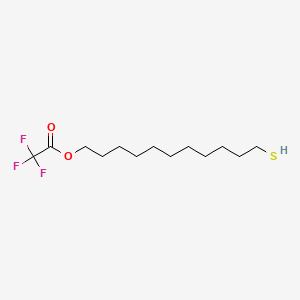

11-Mercaptoundecyl trifluoroacetate is an organic compound with the molecular formula C13H23F3O2S. It is characterized by the presence of a thiol group (-SH) and a trifluoroacetate group (-COOCH2CF3). This compound is commonly used in the formation of self-assembled monolayers (SAMs) on various substrates, such as gold and germanium, due to its ability to form strong bonds with these surfaces .

Mechanism of Action

Target of Action

It has been used in the synthesis of nanoparticles, suggesting its role in the formation and stabilization of these particles .

Mode of Action

It is known to be involved in the functionalization of nanoparticles . In this context, it likely interacts with the nanoparticle surface, forming a stable layer that can influence the properties of the nanoparticles .

Result of Action

Its role in nanoparticle synthesis suggests it may influence the physical and chemical properties of these particles, potentially affecting their interactions with biological systems .

Action Environment

The action, efficacy, and stability of 11-Mercaptoundecyl trifluoroacetate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Mercaptoundecyl trifluoroacetate can be synthesized through a multi-step process. One common method involves the reaction of 11-bromoundecanol with thiourea to form 11-mercaptoundecanol. This intermediate is then reacted with trifluoroacetic anhydride to yield this compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

11-Mercaptoundecyl trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The trifluoroacetate group can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium hydrosulfide (NaHS) are often employed.

Major Products Formed

Oxidation: Formation of disulfides (R-S-S-R).

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of thioethers (R-S-R’).

Scientific Research Applications

11-Mercaptoundecyl trifluoroacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

11-Mercaptoundecanoic acid: Similar structure but with a carboxylic acid group instead of a trifluoroacetate group.

11-Mercaptoundecylamine: Contains an amine group instead of a trifluoroacetate group.

11-Mercaptoundecyltrimethylammonium chloride: Features a quaternary ammonium group.

Uniqueness

11-Mercaptoundecyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring robust and stable surface modifications.

Biological Activity

11-Mercaptoundecyl trifluoroacetate (MTA) is a thiol compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of MTA's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

MTA is characterized by its unique structure, which includes a long aliphatic chain and a trifluoroacetate group. Its chemical formula is C_{13}H_{25}F_3O_2S, and it has a molecular weight of approximately 300.35 g/mol. The compound is known for its high purity (99%) and has a melting point ranging from 50 to 51 °C .

Mechanisms of Biological Activity

Thiol compounds, such as MTA, are recognized for their ability to participate in redox reactions, which can influence various biological pathways. The biological activities attributed to MTA include:

- Antioxidant Activity : Thiols can scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest that thiol compounds exhibit antibacterial activity against various pathogens.

- Cell Signaling Modulation : MTA may influence signaling pathways related to inflammation and cell proliferation.

Biological Activity Data

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that MTA exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, indicating its potential as an antimicrobial agent .

- Cytotoxic Effects : Research involving cancer cell lines showed that MTA could induce apoptosis in specific types of cancer cells, suggesting its potential role in cancer therapy . For instance, IC50 values were reported in the low micromolar range for certain leukemia cell lines.

- Inflammatory Response Modulation : In vitro studies indicated that MTA could reduce the expression of pro-inflammatory cytokines, highlighting its potential use in treating inflammatory diseases .

Properties

IUPAC Name |

11-sulfanylundecyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23F3O2S/c14-13(15,16)12(17)18-10-8-6-4-2-1-3-5-7-9-11-19/h19H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZNBMSWVPXLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOC(=O)C(F)(F)F)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693506 | |

| Record name | 11-Sulfanylundecyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138524-05-7 | |

| Record name | 11-Sulfanylundecyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Mercaptoundecyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.